molecular formula C8H9IN2O B14810689 4-Cyclopropoxy-6-iodopyridin-2-amine

4-Cyclopropoxy-6-iodopyridin-2-amine

Cat. No.: B14810689
M. Wt: 276.07 g/mol
InChI Key: SQCQVNGCUAPNCB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-iodopyridin-2-amine is a chemical compound with the molecular formula C8H9IN2O and a molecular weight of 276.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a pyridine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

One common method involves the reaction of 4-cyclopropoxy-2-aminopyridine with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

4-Cyclopropoxy-6-iodopyridin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-iodopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.

Properties

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

4-cyclopropyloxy-6-iodopyridin-2-amine

InChI

InChI=1S/C8H9IN2O/c9-7-3-6(4-8(10)11-7)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

SQCQVNGCUAPNCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)I)N

Origin of Product

United States

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